molecular formula C7H14N2O2S B2996619 tert-Butyl 2-thioureidoacetate CAS No. 1373166-86-9

tert-Butyl 2-thioureidoacetate

Cat. No. B2996619
Key on ui cas rn: 1373166-86-9
M. Wt: 190.26
InChI Key: YTXXOFIKUSXAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04975532

Procedure details

To a 50 ml round bottom flask equipped with magnetic stirring bar was added a solvent mixture (10 ml THF, 5 ml of CHCl3, and 5 ml of DMF) and 168 mg (1 mmole) of glycine t-butyl ester hydrochloride. The solution was cooled by an ice-water bath and 415 ml (3 mmoles) of triethylamine was added. To the above mixture was added FITC (fluorescein isothiocyanate, 1 mmole, 385 mg) in small portions over 3 hours. The reaction mixture was allowed to stir overnight and then concentrated to a red-brown oil that was dissolved in 100 ml ethyl acetate and washed with 5 ml water followed by 2-10 ml portions of saturated brine. Preparative tlc on silica with 10% methanol in chloroform and a trace of acetic acid gave tlc pure material, 240 mg. Molar extinction coefficient: ε=79,500 M- cm-1 (λmax=494 nm) in 0.5M sodium carbonate, pH 9.53. Anal. calc for C27H24N2O7S·H2O: C, 60.22; H, 4.83; N, 5.20; S, 5.95. Found: C, 60.16; H, 4.85; N, 5.01; S, 6.15.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
415 mL
Type
reactant
Reaction Step Two
Name
Quantity
385 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.Cl.[C:7]([O:11][C:12](=[O:15])[CH2:13][NH2:14])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C.C1C([N:29]=[C:30]=[S:31])=CC2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C=2C=1)=O>C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C.C(Cl)(Cl)Cl>[C:7]([O:11][C:12](=[O:15])[CH2:13][NH:14][C:30]([NH2:29])=[S:31])([CH3:10])([CH3:9])[CH3:8] |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
168 mg
Type
reactant
Smiles
Cl.C(C)(C)(C)OC(CN)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
415 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
385 mg
Type
reactant
Smiles
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 ml round bottom flask equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled by an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red-brown oil that
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 ml ethyl acetate
WASH
Type
WASH
Details
washed with 5 ml water
CUSTOM
Type
CUSTOM
Details
Preparative tlc on silica with 10% methanol in chloroform and a trace of acetic acid gave tlc pure material, 240 mg

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)OC(CNC(=S)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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